molecular formula C9H13N3O3S B14811889 5-(Aminomethyl)-4-cyclopropoxypyridine-3-sulfonamide

5-(Aminomethyl)-4-cyclopropoxypyridine-3-sulfonamide

Cat. No.: B14811889
M. Wt: 243.29 g/mol
InChI Key: FRAFMESJWOBCGW-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-4-cyclopropoxypyridine-3-sulfonamide is a chemical compound with a unique structure that combines a pyridine ring with an aminomethyl group, a cyclopropoxy group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-4-cyclopropoxypyridine-3-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-cyclopropoxypyridine with formaldehyde and ammonium chloride to introduce the aminomethyl group. This is followed by sulfonation using chlorosulfonic acid to introduce the sulfonamide group. The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the use of environmentally friendly reagents and solvents is emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-4-cyclopropoxypyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminomethyl group can yield imines, while reduction of the sulfonamide group can produce primary amines .

Scientific Research Applications

5-(Aminomethyl)-4-cyclopropoxypyridine-3-sulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-4-cyclopropoxypyridine-3-sulfonamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with target proteins, while the sulfonamide group can interact with active sites of enzymes, inhibiting their activity. The cyclopropoxy group may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    5-(Aminomethyl)-2-furancarboxylic acid: Similar in structure but with a furan ring instead of a pyridine ring.

    5-(Aminomethyl)-3-bromoisoxazole: Contains an isoxazole ring and a bromine atom.

    5-(Aminomethyl)-1,2-oxazol-3(2H)-one: Features an oxazole ring and a carbonyl group.

Uniqueness

5-(Aminomethyl)-4-cyclopropoxypyridine-3-sulfonamide is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This uniqueness can lead to different reactivity and binding characteristics compared to similar compounds .

Properties

Molecular Formula

C9H13N3O3S

Molecular Weight

243.29 g/mol

IUPAC Name

5-(aminomethyl)-4-cyclopropyloxypyridine-3-sulfonamide

InChI

InChI=1S/C9H13N3O3S/c10-3-6-4-12-5-8(16(11,13)14)9(6)15-7-1-2-7/h4-5,7H,1-3,10H2,(H2,11,13,14)

InChI Key

FRAFMESJWOBCGW-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=NC=C2CN)S(=O)(=O)N

Origin of Product

United States

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